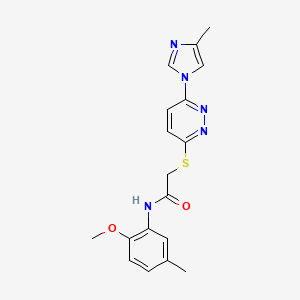

N-(2-methoxy-5-methylphenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Description

N-(2-Methoxy-5-methylphenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a synthetic acetamide derivative incorporating a pyridazine core linked to a 4-methylimidazole moiety via a thioether bridge. The 2-methoxy-5-methylphenyl group at the acetamide nitrogen introduces steric and electronic modifications that influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-[6-(4-methylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-12-4-5-15(25-3)14(8-12)20-17(24)10-26-18-7-6-16(21-22-18)23-9-13(2)19-11-23/h4-9,11H,10H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXOBZYXCSSVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using methanol and methyl iodide, respectively.

Formation of the Imidazole and Pyridazine Rings: The imidazole and pyridazine rings can be synthesized through cyclization reactions involving appropriate precursors such as nitriles and hydrazines.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate compounds with thiol reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying enzyme interactions and cellular pathways.

Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The imidazole and pyridazine rings may play a crucial role in binding to the target sites, while the methoxy and methyl groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Scaffolds

- Pyridazine vs. Pyrazole/Benzimidazole : The target compound’s pyridazine core (a six-membered di-azine ring) differs from pyrazole (five-membered di-azole) and benzimidazole (fused benzene-imidazole) scaffolds in electronic density and hydrogen-bonding capacity. Pyridazine derivatives often exhibit enhanced solubility compared to benzimidazole-based analogs due to increased polarity .

- Thioether Linkage: The thioether group (-S-) in the target compound is shared with analogs like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide), which improves metabolic stability compared to ether or amine linkages .

Substituent Effects

- Aryl Groups : The 2-methoxy-5-methylphenyl substituent provides moderate lipophilicity (LogP ~3.2, estimated), contrasting with the more polar 4-nitrophenyl group in ZINC2720973 (LogP = 4.1) .

- Imidazole vs. Thiazole : The 4-methylimidazole moiety may enhance target binding through π-π stacking, whereas thiazole-containing analogs (e.g., 9a–9e ) prioritize hydrogen-bond interactions via their nitrogen atoms .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Pharmacophore and Binding Interactions

- Imidazole-Pyridazine Synergy : The 4-methylimidazole and pyridazine moieties likely act as dual pharmacophores, mimicking ATP-binding motifs in kinase inhibition. This contrasts with benzimidazole-thiazole hybrids (e.g., 9a–9e ), which prioritize hydrophobic pocket interactions .

- Docking Studies : Analog 9c demonstrated strong binding to α-glucosidase (binding energy = −9.2 kcal/mol) via bromophenyl-thiazole interactions, while the target compound’s methoxyphenyl group may favor π-cation interactions with catalytic lysine residues in similar enzymes .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antiviral, antibacterial, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 312.38 g/mol. The structure features a thioacetamide group linked to a pyridazine and an imidazole ring, which are known to influence biological activity.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising antiviral properties. For instance, derivatives containing the pyridazine and imidazole moieties have been shown to inhibit viral replication in various assays:

Note: Specific IC50 values for the target compound are under investigation.

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated. Similar compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 - 77.38 | |

| Escherichia coli | 2.33 - 156.47 | |

| Pseudomonas aeruginosa | 11.29 - 77.38 |

This suggests that the compound may possess a broad spectrum of antibacterial activity, potentially useful in treating infections caused by resistant strains.

Anticancer Activity

Preliminary studies suggest that compounds featuring similar pharmacophores can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction or cell cycle arrest:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | TBD | Apoptosis induction |

| MCF7 (Breast) | TBD | Cell cycle arrest |

Case Studies

A notable case study involved the synthesis and evaluation of thioacetamide derivatives, which revealed that modifications at specific positions on the imidazole or pyridazine rings significantly enhanced biological activity. For example, the introduction of electron-donating groups was found to increase potency against certain viral targets.

Q & A

Basic: What are the optimal synthetic routes for N-(2-methoxy-5-methylphenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide?

Methodological Answer:

The synthesis typically involves multi-step pathways:

- Step 1: Preparation of the pyridazine-thiol intermediate via nucleophilic substitution, using reagents like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) .

- Step 2: Coupling the thiol group with a chloroacetamide derivative under controlled pH (8–9) and temperature (60–80°C) to form the thioether linkage .

- Step 3: Introducing the 4-methylimidazole moiety via Suzuki-Miyaura cross-coupling or direct alkylation, requiring palladium catalysts or alkyl halides .

Key Considerations: Reaction monitoring via TLC and purification via column chromatography are critical to isolate intermediates and ensure high yield (>70%) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and connectivity. For example, the methoxy group at C2 of the phenyl ring appears as a singlet (~δ 3.8 ppm) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 427.12) .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .

Advanced: How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

Methodological Answer:

Contradictions often arise from:

- Solvent Effects: Polar aprotic solvents (DMF) enhance nucleophilicity of thiols, but trace moisture can hydrolyze intermediates. Use anhydrous conditions and molecular sieves .

- Catalyst Loading: Overuse of palladium catalysts in cross-coupling steps can lead to side products. Optimize Pd(PPh₃)₄ to 2–5 mol% and monitor via TLC .

- Temperature Gradients: Exothermic reactions (e.g., thioether formation) require precise thermocouple monitoring to avoid decomposition above 80°C .

Resolution Strategy: Design a fractional factorial experiment to isolate critical variables (solvent, catalyst, temperature) and use ANOVA for statistical validation .

Advanced: What strategies mitigate side reactions during functional group transformations (e.g., oxidation of thioethers or imidazole ring instability)?

Methodological Answer:

- Thioether Oxidation: Avoid strong oxidizing agents (e.g., H₂O₂). Instead, use inert atmospheres (N₂/Ar) and antioxidants like BHT (butylated hydroxytoluene) during storage .

- Imidazole Ring Protection: Temporarily protect the imidazole nitrogen with Boc (tert-butoxycarbonyl) groups during acidic/basic conditions, followed by deprotection with TFA .

- Byproduct Minimization: Use scavenger resins (e.g., polymer-bound thiourea) to trap unreacted alkyl halides or metal catalysts .

Basic: What are the key functional groups influencing the compound’s reactivity?

Methodological Answer:

- Thioacetamide (-S-CO-NH-): Participates in nucleophilic substitutions and metal coordination (e.g., binding to Zn²⁺ in enzyme inhibition assays) .

- Imidazole Ring: Acts as a weak base (pKa ~6.9) and participates in π-π stacking or hydrogen bonding with biological targets .

- Pyridazine Core: Electron-deficient heterocycle facilitates electrophilic aromatic substitution (e.g., nitration) at C4/C5 positions .

Advanced: How to design experiments to study the compound’s stability under different pH and temperature conditions?

Methodological Answer:

- pH Stability Assay: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Use Arrhenius plots to calculate degradation kinetics .

- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Accelerated stability studies (40°C/75% RH) predict shelf-life .

- Light Sensitivity: Expose to UV (254 nm) and visible light in quartz cells, analyzing photodegradation products via LC-MS .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., kinase targets). Key interactions include hydrogen bonds between the acetamide carbonyl and Lys/Arg residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (root-mean-square deviation) and ligand-protein interaction fingerprints .

- QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. methyl groups) on IC₅₀ values using CoMFA or CoMSIA .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

- Medicinal Chemistry: Probe for kinase inhibitors (e.g., JAK2 or EGFR) due to its ATP-mimetic pyridazine-imidazole scaffold .

- Chemical Biology: Fluorescent tagging via thioether linkage to study protein localization (e.g., coupling with BODIPY dyes) .

- Catalysis: Ligand for transition metals (Pd, Cu) in cross-coupling reactions, leveraging the thioacetamide’s chelating ability .

Advanced: How to address discrepancies in biological assay data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Assay Standardization: Use internal controls (e.g., staurosporine for kinase assays) and validate via orthogonal methods (SPR vs. fluorescence polarization) .

- Compound Purity: Re-test batches with HPLC-MS to rule out impurities (>99% purity required for IC₅₀ reproducibility) .

- Cell Line Variability: Compare results across multiple cell lines (HEK293, HeLa) and use CRISPR-edited isogenic controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.